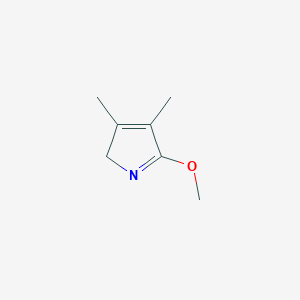

5-Methoxy-3,4-dimethyl-2H-pyrrole

Description

Structure

3D Structure

Properties

CAS No. |

63613-34-3 |

|---|---|

Molecular Formula |

C7H11NO |

Molecular Weight |

125.17 g/mol |

IUPAC Name |

5-methoxy-3,4-dimethyl-2H-pyrrole |

InChI |

InChI=1S/C7H11NO/c1-5-4-8-7(9-3)6(5)2/h4H2,1-3H3 |

InChI Key |

LONAXAXWRAXRJR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC1)OC)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Methoxy 3,4 Dimethyl 2h Pyrrole and Its Analogues

Classical and Contemporary Approaches to Pyrrole (B145914) Ring Construction

The synthesis of the pyrrole ring, a fundamental heterocyclic motif in many biologically active molecules and functional materials, has been a subject of intense research for over a century. Several named reactions have become the cornerstones of pyrrole synthesis, each with its own mechanistic nuances and synthetic utility.

Paal-Knorr Reaction: Mechanistic Insights and Modern Adaptations

The Paal-Knorr synthesis is a widely used method for preparing pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds. wikipedia.org The reaction involves the condensation of a 1,4-diketone with ammonia (B1221849) or a primary amine to yield the corresponding pyrrole. organic-chemistry.orgquimicaorganica.orgrgmcet.edu.in While the reaction can proceed under neutral or weakly acidic conditions, the addition of a weak acid like acetic acid can accelerate the process. organic-chemistry.org However, strongly acidic conditions (pH < 3) tend to favor the formation of furan (B31954) byproducts. organic-chemistry.org

Mechanistically, the Paal-Knorr reaction is thought to proceed through the formation of a hemiaminal intermediate upon the attack of the amine on one of the protonated carbonyl groups. wikipedia.org This is followed by an intramolecular attack of the amine on the second carbonyl group, leading to a 2,5-dihydroxytetrahydropyrrole derivative, which then dehydrates to form the aromatic pyrrole ring. wikipedia.org Quantum chemical studies have suggested that a water-mediated pathway involving hemialcohol intermediates is energetically favorable. rsc.org The nature of the substituents on the dicarbonyl compound and the amine can influence the reaction rate. For instance, electron-donating groups like methoxy (B1213986) on the amine have been observed to have a negative effect on the cyclization rate, while electron-withdrawing groups like a nitro group have a positive effect. organic-chemistry.org

Modern adaptations of the Paal-Knorr reaction have focused on improving reaction conditions and expanding its substrate scope. Microwave-assisted Paal-Knorr reactions have been shown to provide a rapid and efficient route to polysubstituted pyrroles. Additionally, various catalysts, including Lewis acids and solid acid catalysts, have been employed to promote the condensation under milder conditions. uctm.edu For instance, magnesium iodide etherate has been used to catalyze the synthesis of N-substituted pyrroles from 1,4-diketones and primary amines. uctm.edu

Knorr Pyrrole Synthesis: Strategies for Regiocontrol in Substituted Pyrrole Formation

The Knorr pyrrole synthesis is another classical and versatile method for preparing substituted pyrroles. wikipedia.org This reaction involves the condensation of an α-aminoketone with a β-ketoester or another carbonyl compound with a reactive α-methylene group. wikipedia.orgsynarchive.comyoutube.com A significant challenge in the Knorr synthesis is the tendency of α-aminoketones to self-condense. wikipedia.org To circumvent this, they are often prepared in situ, for example, by the reduction of an α-oximino-ketone using zinc in acetic acid. wikipedia.org

The mechanism of the Knorr synthesis begins with the condensation of the α-aminoketone and the β-ketoester to form an imine. wikipedia.org This imine then tautomerizes to an enamine, which subsequently undergoes cyclization and dehydration to yield the pyrrole ring. wikipedia.org The regioselectivity of the Knorr synthesis is a crucial aspect, particularly when unsymmetrical ketones or β-dicarbonyl compounds are used. The initial condensation typically occurs between the amino group and the more reactive carbonyl group. Strategic choice of starting materials and reaction conditions allows for a degree of control over the substitution pattern of the final pyrrole product. wikipedia.org For example, using unsymmetrical β-diketones can lead to preferential reaction at the less sterically hindered carbonyl group. wikipedia.org

Hantzsch Pyrrole Synthesis: Scope and Limitations for Alkyl- and Methoxy-Substituted Derivatives

The Hantzsch pyrrole synthesis provides a route to substituted pyrroles through the reaction of a β-ketoester with an α-haloketone in the presence of ammonia or a primary amine. wikipedia.org The reaction mechanism is initiated by the formation of an enamine from the β-ketoester and the amine. wikipedia.orgquimicaorganica.org This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent intramolecular cyclization and elimination of a water molecule lead to the formation of the pyrrole ring. wikipedia.org An alternative mechanism involving nucleophilic substitution at the α-carbon of the haloketone has also been proposed. wikipedia.org

The Hantzsch synthesis is particularly useful for preparing pyrroles with specific substitution patterns, including those with alkyl and ester functionalities. wikipedia.orgyoutube.com However, the scope of the reaction can be limited by the availability of the starting materials, specifically the α-haloketones. For the synthesis of methoxy-substituted derivatives, the stability of the methoxy group under the reaction conditions would need to be considered. The reaction has been adapted for solid-phase synthesis, allowing for the generation of pyrrole-3-carboxamides. nih.gov

Barton-Zard Synthesis and Related Cyclization Protocols

The Barton-Zard reaction is a powerful method for the synthesis of pyrrole derivatives from the reaction of a nitroalkene and an α-isocyanide under basic conditions. wikipedia.orgallaboutchemistry.netsynarchive.com The mechanism involves a base-catalyzed Michael-type addition of the α-isocyanide to the nitroalkene. wikipedia.org This is followed by a 5-endo-dig cyclization, elimination of the nitro group, and subsequent tautomerization to yield the aromatic pyrrole. wikipedia.org

The Barton-Zard synthesis offers a high degree of flexibility in the substituents that can be incorporated into the pyrrole ring, making it valuable for the preparation of highly functionalized pyrroles. allaboutchemistry.netmdpi.com The reaction has been successfully applied to the synthesis of complex pyrrolic structures, including porphyrins. wikipedia.org Recent developments have focused on asymmetric variations of the Barton-Zard reaction to produce axially chiral pyrroles. acs.org Other related cyclization protocols for pyrrole synthesis often involve the formation of key C-C and C-N bonds through various intramolecular and intermolecular processes, providing alternative pathways to access diverse pyrrole structures. nih.gov

Catalytic Strategies in the Synthesis of Methoxy- and Dimethyl-Pyrroles

Modern synthetic chemistry has increasingly turned to catalytic methods to achieve efficient and selective transformations. In the context of pyrrole synthesis, transition metal catalysis has emerged as a powerful tool for constructing the pyrrole ring with control over substitution patterns.

Transition Metal-Catalyzed Annulations and Cycloadditions (e.g., Pd-mediated, Gold, Copper, Rhodium Catalysis)

A variety of transition metals have been employed to catalyze the formation of substituted pyrroles, including those bearing methoxy and dimethyl groups. These catalytic systems often enable reactions that are difficult to achieve through classical methods and can proceed with high atom economy and functional group tolerance. organic-chemistry.org

Palladium Catalysis: Palladium catalysts have been utilized in oxidative annulation reactions to construct pyrrole rings. rsc.orgmdpi.com For example, a palladium(II)-catalyzed, copper(II)-mediated synthesis of indoles has been achieved from N-substituted pyrroles and in situ generated enones. rsc.org Another approach involves the palladium-catalyzed [4+1] annulation of α-alkenyl-dicarbonyl compounds with primary amines, which proceeds in a "one-pot" cascade fashion to yield highly substituted pyrroles. mdpi.com These methods often involve C-H activation and oxidative coupling steps. thieme-connect.comncl.res.inresearchgate.net

Gold Catalysis: Gold catalysts have proven to be highly effective in a range of cyclization and cycloaddition reactions leading to pyrroles. organic-chemistry.orgnih.govacs.orgnih.gov One notable method involves the gold-catalyzed reaction of α-amino ketones with alkynes, which proceeds via a cascade hydroamination/cyclization to form multi-substituted pyrroles with high regioselectivity. organic-chemistry.orgacs.org Gold catalysis can also trigger cascade reactions, such as the one-pot synthesis of fused pyrroles from N-alkynylhydroxammonium salts and enolizable ketones, which involves a 3,3-sigmatropic rearrangement. nih.gov Furthermore, gold-catalyzed formal (3+2) and (4+2) cycloaddition reactions have been developed for the synthesis of related heterocyclic structures. rsc.org

Copper Catalysis: Copper catalysts offer a cost-effective and versatile platform for pyrrole synthesis. thieme-connect.comnih.govacs.orgacs.org Copper-catalyzed methods include the [3+1+1] cycloaddition of nitrones and isocyanides to produce polysubstituted pyrroles. acs.org Another strategy involves the copper-catalyzed cyclization of ethyl allenoates with activated isocyanides. nih.gov Copper(II) chloride has been used to catalyze the heterocyclodehydration of 1-amino-3-yn-2-ol derivatives to yield substituted pyrroles. acs.org A copper-catalyzed synthesis of pyrroles from photochemically generated acylazirines has also been reported.

Rhodium Catalysis: Rhodium catalysts have been employed in C-H activation and annulation reactions to synthesize pyrroles. nih.govelsevierpure.com For instance, a rhodium(III)-catalyzed reaction of allylamines with alkenes, involving chelation-assisted C-H bond activation and N-annulation, provides a route to pyrrole derivatives. nih.gov Rhodium catalysts have also been used for the N-H insertion of pyridyl carbenes to generate picolylamines, which can be further transformed into fused pyrrole systems. nih.gov Additionally, rhodium-catalyzed [5+2] annulation reactions have been developed to access azepine-fused BODIPYs containing a pyrrole moiety. acs.orgrsc.org

Lewis Acid Catalysis (e.g., Fe(III), Mn(NO₃)₂, Sc(OTf)₃) for Pyrrole Formation

Lewis acid catalysis offers a powerful tool for the synthesis of pyrroles, often proceeding under mild conditions with high efficiency. Various Lewis acids have been employed to facilitate the condensation and cyclization reactions that form the pyrrole ring.

Iron(III) Catalysis: Iron(III) chloride (FeCl₃) has been established as an effective catalyst for the Paal-Knorr condensation of 1,4-dicarbonyl compounds with primary amines. organic-chemistry.org A particularly noteworthy application is the reaction of 2,5-dimethoxytetrahydrofuran (B146720) with a range of amines and sulfonamides in water. This method provides access to N-substituted pyrroles in good to excellent yields under very mild conditions, highlighting its practicality and economic viability. organic-chemistry.org

Manganese(II) Nitrate (B79036) Catalysis: Manganese-based catalysts have also been utilized, particularly in microwave-assisted, solvent-free syntheses. For instance, the reaction between various amines and 2,5-dimethoxytetrahydrofuran is effectively catalyzed by Mn(NO₃)₂·4H₂O. pensoft.net Optimization studies have shown that the ideal conditions for this transformation are heating at 120°C for 20 minutes without any solvent, demonstrating a green and efficient approach to pyrrole synthesis. pensoft.netpensoft.net A stable manganese complex has also been used for the solvent-free conversion of primary diols and amines into 2,5-unsubstituted pyrroles, with water and hydrogen gas as the only byproducts. nih.gov This method shows exceptional selectivity, avoiding the formation of common side products like pyrrolidines or lactones. nih.gov

Scandium(III) Triflate Catalysis: While specific examples for pyrrole synthesis are less commonly cited in the initial literature, Scandium(III) triflate (Sc(OTf)₃) is a versatile Lewis acid known for its high activity and water tolerance, making it a strong candidate for catalyzing various cyclization and condensation reactions relevant to pyrrole formation.

| Catalyst | Reaction Type | Key Features | Typical Conditions | Reference |

|---|---|---|---|---|

| FeCl₃ | Paal-Knorr Condensation | Economical, mild conditions, good to excellent yields. | Aqueous medium, room temperature. | organic-chemistry.org |

| Mn(NO₃)₂·4H₂O | Paal-Knorr Condensation | Solvent-free, rapid reaction times with microwave assistance. | 120°C, 20 min, microwave irradiation. | pensoft.netpensoft.net |

| Manganese Complex | Dehydrogenative Coupling | Atom-economic, high selectivity, solvent-free. | Catalyst (1 mol%), neat reaction. | nih.gov |

Iodine-Catalyzed Reactions for N-Substituted Pyrrole Derivatives

Molecular iodine has emerged as an inexpensive, non-toxic, and efficient catalyst for organic transformations, including the synthesis of N-substituted pyrroles. Its mild Lewis acidity is often sufficient to promote reactions that typically require harsher conditions.

An expeditious method for preparing pyrrole-substituted β-lactams involves reacting 3-amino β-lactams with acetonylacetone in the presence of a catalytic amount (5 mol%) of molecular iodine at room temperature. nih.gov This Paal-Knorr type reaction proceeds smoothly in ethanol, yielding products in 80–90% yield. The reaction can also be accelerated using microwave irradiation. nih.gov Similarly, iodine catalyzes the reaction of isatin (B1672199) with 4-hydroxyproline (B1632879) derivatives to form pyrrole-fused oxoindoles in high yield. researchgate.net

A direct, one-pot synthesis of 1,3,4-triarylpyrroles has been developed through an iodine-catalyzed cyclization of α-amino carbonyl compounds and aldehydes. organic-chemistry.org The optimized conditions involve using I₂ with ZnCl₂ as an additive in toluene (B28343) at 100°C, achieving good yields and tolerating a variety of functional groups. organic-chemistry.org Furthermore, iodine has been used to catalyze multicomponent reactions under solvent-free conditions for the clean preparation of multisubstituted pyrroles. researchgate.net

Electro-Oxidative Annulation for Polysubstituted Pyrroles

Electrosynthesis represents a green and powerful strategy for constructing molecular complexity, often avoiding the need for chemical oxidants. Electro-oxidative annulation has been successfully applied to the synthesis of polysubstituted pyrroles from simple starting materials.

A practical protocol involves the electro-oxidative annulation of primary amines with aldehydes or ketones in an undivided cell. rsc.orgrsc.org This method proceeds without any external oxidants to furnish polysubstituted pyrroles. For example, the reaction of 1,3-dicarbonyl compounds with primary amines can be achieved via intermolecular dehydrocyclization under constant current electrolysis, using a carbon rod anode and a platinum plate cathode. acs.orgnih.gov The reaction is believed to proceed through an in-situ formed enamine intermediate. acs.orgnih.gov

Another variation involves an iodide-mediated electro-oxidative synthesis of 1,2,3-trisubstituted pyrroles from amines, aldehydes, and β-dicarbonyl compounds. rsc.org In this system, the iodide ion is preferentially oxidized at the anode to form iodine species (I• or I₂), which then facilitate the condensation and cyclization sequence. rsc.org This indirect electrochemical approach allows for selective transformations under milder voltages.

| Starting Materials | Method | Key Features | Reference |

|---|---|---|---|

| Primary amines + Aldehydes/Ketones | Direct Electro-oxidation | External oxidant-free, forms polysubstituted pyrroles. | rsc.orgrsc.org |

| Primary amines + 1,3-Dicarbonyl compounds | Direct Electro-oxidation | Transition-metal-free, proceeds via enamine intermediate. | acs.orgnih.gov |

| Amines + Aldehydes + β-Dicarbonyls | Iodide-Mediated Electro-oxidation | Indirect electrolysis, milder voltage, forms 1,2,3-trisubstituted pyrroles. | rsc.org |

Green Chemistry Approaches to Pyrrole Synthesis

The principles of green chemistry, which encourage the reduction of waste and energy consumption, have been increasingly applied to the synthesis of heterocyclic compounds like pyrroles.

Microwave-Assisted Organic Synthesis (MAOS) for Pyrrole Derivatization

Microwave-assisted organic synthesis (MAOS) has become a popular technique due to its ability to dramatically reduce reaction times, increase yields, and often enable solvent-free reactions. pensoft.netnih.govresearchgate.net The efficient heat transfer through dielectric heating allows for instantaneous temperature increases, providing a significant advantage over conventional heating methods. nih.gov

MAOS has been widely applied to classic pyrrole syntheses like the Paal-Knorr condensation. pensoft.netresearchgate.net For example, the synthesis of N-substituted pyrroles from 2,5-dimethoxytetrahydrofuran and various amines occurs in minutes with high yields under microwave irradiation, often without a solvent. pensoft.netpensoft.net In one instance, the reaction time for a porphyrazine synthesis involving a pyrrole precursor was reduced from 24 hours to just 8 minutes, with the yield increasing from 19% to 28%. nih.gov Similarly, an iodine-catalyzed synthesis of 3-pyrrole-substituted 2-azetidinones demonstrated the synergistic effect of a Lewis acid catalyst and microwave irradiation, leading to extreme rapidity and excellent yields. mdpi.com

Solvent-Free and Aqueous Medium Reactions

Eliminating volatile organic solvents is a primary goal of green chemistry. researchgate.net Syntheses of pyrroles have been successfully developed under solvent-free conditions or in water, a benign and environmentally friendly solvent.

Solvent-free Paal-Knorr reactions have been achieved using microwave irradiation in the presence of an organocatalyst like salicylic (B10762653) acid, leading to near-complete conversion in just 15 seconds. pensoft.net Mechanochemical methods, where reactions are induced by grinding solid reactants together, also offer a solvent-free route to pyrrole synthesis. researchgate.net

Water has also been employed as a solvent for pyrrole synthesis. An uncatalyzed Paal-Knorr condensation between 2,5-hexanedione (B30556) and various anilines or aryl sulfonamides proceeds efficiently in water at 150°C under microwave irradiation. pensoft.net The use of iron(III) chloride as a catalyst also enables the Paal-Knorr reaction to be performed in water at room temperature. organic-chemistry.org Furthermore, a selective, solvent-free synthesis of 2,5-unsubstituted pyrroles from primary diols and amines has been developed using a manganese catalyst, producing only water and hydrogen gas as byproducts. nih.gov

Stereoselective Synthesis and Chiral Auxiliaries in 2H-Pyrrole Derivative Preparation

The construction of specific stereoisomers is crucial for biologically active molecules. Stereoselective synthesis of pyrrolidine (B122466) and dihydropyrrole derivatives often involves controlling the formation of new stereocenters during the reaction sequence.

One approach involves the stereoselective reduction of a pre-formed, highly substituted pyrrole. Heterogeneous catalytic hydrogenation can fully reduce the aromatic ring with excellent diastereoselectivity, creating up to four new stereocenters. nih.gov The stereochemical outcome is often directed by a stereocenter established in an initial reduction step. nih.gov Another strategy is the ring-expansion of monocyclopropanated pyrroles, which can be achieved stereoselectively using Brønsted acids and microwave assistance to yield highly functionalized tetrahydropyridines. nih.govacs.org

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.orgnih.gov After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. wikipedia.org In the context of pyrrole synthesis, chiral auxiliaries can be used to direct alkylation or cycloaddition reactions. For example, Evans oxazolidinones are widely used auxiliaries that can be attached to a substrate to direct subsequent reactions. researchgate.net A substrate containing a chiral auxiliary provides a stereo-differentiated environment that biases the approach of reagents, leading to a diastereoselective transformation. scielo.org.mxyoutube.com While direct application to 5-Methoxy-3,4-dimethyl-2H-pyrrole is not widely reported, these principles are fundamental for the asymmetric synthesis of its chiral analogues. One-pot methodologies for creating enantioenriched 2H-pyrrolespirosuccinimides have been developed using copper-catalyzed reactions of Ugi adducts derived from enantiopure α-alkylbenzyl amines, which function as a source of chirality. researchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| 5-Methoxy-3,4-dimethyl-2H-pyrrole |

| Iron(III) chloride (FeCl₃) |

| Manganese(II) nitrate (Mn(NO₃)₂) |

| Scandium(III) triflate (Sc(OTf)₃) |

| 2,5-Dimethoxytetrahydrofuran |

| Acetonylacetone (2,5-Hexanedione) |

| Iodine (I₂) |

| Zinc chloride (ZnCl₂) |

| Isatin |

| 4-Hydroxyproline |

| Salicylic acid |

| Evans oxazolidinones |

Specific Synthetic Routes to 5-Methoxy-3,4-dimethyl-2H-pyrrole and Closely Related Structures

The construction of the 5-methoxy-3,4-dimethyl-2H-pyrrole core and its analogues can be achieved through a variety of synthetic strategies. These methods often involve the formation of the pyrrole ring as a key step, followed by or incorporating the introduction of the desired substituents.

A well-established and versatile method for the synthesis of N-substituted pyrroles is the Paal-Knorr reaction, which can utilize 2,5-dimethoxytetrahydrofuran (2,5-DMTHF) as a precursor to the required 1,4-dicarbonyl compound. nih.gov This approach is particularly useful for introducing a variety of substituents on the pyrrole nitrogen.

The reaction proceeds by reacting 2,5-DMTHF with a primary amine in the presence of an acid catalyst, often under microwave irradiation to expedite the reaction. nih.gov The acidic conditions facilitate the hydrolysis of the methoxy groups of 2,5-DMTHF to form an intermediate dialdehyde, succinaldehyde. nih.gov This intermediate then undergoes condensation with the primary amine, followed by cyclization and dehydration to yield the corresponding N-substituted pyrrole. nih.gov Molecular iodine has also been shown to be an effective catalyst for this transformation, particularly under solventless microwave conditions. nih.gov

Table 1: Synthesis of N-Substituted Pyrroles using 2,5-DMTHF

| Entry | Amine | Product | Yield (%) |

|---|---|---|---|

| 1 | Aniline | 1-Phenylpyrrole | 92 |

| 2 | Benzylamine | 1-Benzylpyrrole | 95 |

| 3 | n-Butylamine | 1-Butylpyrrole | 90 |

| 4 | 2-Aminopyridine | 1-(Pyridin-2-yl)pyrrole | 85 |

Data sourced from microwave-induced iodine-catalyzed reactions. nih.gov

While this method is highly efficient for producing N-substituted pyrroles, the synthesis of 5-methoxy-3,4-dimethyl-2H-pyrrole would require a substituted 2,5-DMTHF precursor or subsequent functionalization of the pyrrole ring.

The cyclization of oxime derivatives presents another pathway to dihydro-2H-pyrrole structures. While specific examples leading directly to 5-methoxy-3,4-dimethyl-2H-pyrrole are not prevalent in the reviewed literature, the general strategy involves the formation of a pyrroline (B1223166) ring from an acyclic precursor containing an oxime functionality. These reactions often proceed via intramolecular nucleophilic attack or rearrangement pathways. The synthesis of various pyrrole derivatives can be achieved through diverse cyclization reactions involving azomethine ylides and olefins. nih.gov

Lithiated allenes serve as versatile intermediates in the synthesis of highly substituted heterocyclic compounds, including pyrroles. researchgate.net The general approach involves the in-situ generation of a lithiated allene (B1206475), which then reacts with an appropriate electrophile, such as an imine, to form an allenyl amine intermediate. researchgate.net This intermediate can then undergo cyclization to afford a dihydropyrrole derivative. researchgate.net

For instance, a lithiated 1-methoxy-3-phenylallene can be generated from a phenyl-substituted propargylic ether and subsequently reacted with an N-tosyl imine. researchgate.net The resulting allenyl amine cyclizes to form a highly substituted dihydropyrrole. researchgate.net This methodology has been successfully applied to the synthesis of the alkaloid (±)-codonopsinine. researchgate.net The synthesis of polysubstituted pyrroles from allenes has also been explored, highlighting the challenge and importance of developing novel synthetic strategies for these valuable scaffolds. researchgate.net

Data sourced from the synthesis of (±)-codonopsinine. researchgate.net

Adapting this method for the synthesis of 5-methoxy-3,4-dimethyl-2H-pyrrole would necessitate the use of appropriately substituted allene and imine precursors.

Annulation reactions provide a powerful tool for the construction of cyclic systems, including the 3,4-dimethylpyrrole scaffold. These reactions involve the formation of a new ring onto a pre-existing molecule. Various catalytic systems have been developed to facilitate these transformations.

One such approach is the Pd(TFA)₂-catalyzed [4+1] annulation of α-alkenyl-dicarbonyl compounds with unprotected primary amines. mdpi.com This "one-pot" cascade reaction proceeds through the formation of an enamine intermediate followed by a series of β-hydride elimination and Pd-H reinsertion steps to yield highly substituted pyrroles. mdpi.com Another example is the copper-catalyzed [4+1] annulation of primary amines with ynamide-derived buta-1,3-diynes, which provides access to 2,5-diamido substituted N-aryl/alkyl pyrroles. rsc.org

Furthermore, phosphine-catalyzed [3+2] annulation reactions of allenoates with succinimides have been developed for the synthesis of spiro-pyrrole derivatives. rsc.org Additionally, substrate-controlled regiodivergent [3+3] and [4+2] annulation reactions of 2,3-dioxopyrrolidines with 3-alkylidene oxindoles have been shown to produce diverse and complex chiral heterocyclic frameworks. nih.gov These methods offer a high degree of control over the final structure and can be adapted to synthesize a variety of substituted pyrroles.

The introduction of a methoxy group onto a pre-formed pyrrole ring is a key strategy for accessing compounds like 5-methoxy-3,4-dimethyl-2H-pyrrole. Pyrroles, being electron-rich heteroaromatic compounds, are amenable to electrophilic substitution reactions, which have been a classical approach for their functionalization. nih.gov

Modern methods for C-H functionalization have expanded the toolkit for modifying the pyrrole core. nih.gov These include metal-catalyzed reactions that can direct the introduction of substituents to specific positions, which can be challenging to achieve through classical methods. nih.gov For instance, gold-catalyzed reactions have been employed for the functionalization of pyrrole derivatives. acs.org

Direct C-H methoxylation of aryl halides, a related class of aromatic compounds, has been achieved using a palladium/norbornene (Pd/NBE) cooperative catalysis system with a polarity-reversed N-O reagent. nih.gov This strategy allows for site-selective methoxylation without the need for directing groups. nih.gov While not demonstrated directly on pyrroles in the provided context, such an approach could potentially be adapted for the targeted methoxylation of a 3,4-dimethylpyrrole precursor.

Post-synthetic functionalization offers the flexibility to introduce various groups onto the pyrrole ring after its initial construction. This can include acylation, halogenation, and other transformations that can serve as handles for further diversification. mdpi.com

The synthesis of specifically substituted dimethylated pyrroles, such as 2-formyl-3,4-dimethyl-5-acetylpyrrole, provides insight into the construction of highly functionalized pyrrole cores. One reported synthesis involves the reaction of benzyl (B1604629) acetoacetate (B1235776) with an aqueous solution of sodium nitrite (B80452) in anhydrous glacial acetic acid at low temperatures. google.com The resulting intermediate is then refluxed, and upon workup, yields the target 2-formyl-3,4-dimethyl-5-acetylpyrrole. google.com

An alternative route involves the reaction of acetic anhydride (B1165640) and anhydrous glacial acetic acid with sodium nitrite, followed by further transformations including recrystallization and reaction with sulfuryl chloride to obtain the desired product. google.com

The synthesis of 2,4-dimethylpyrrole (B27635) itself can be achieved through the decarboxylation of 2,4-dimethyl-3,5-dicarbethoxypyrrole using potassium hydroxide, followed by steam distillation. orgsyn.org This provides a fundamental building block that can be further functionalized.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 5-Methoxy-3,4-dimethyl-2H-pyrrole |

| 2,5-Dimethoxytetrahydrofuran (2,5-DMTHF) |

| Succinaldehyde |

| N-substituted pyrroles |

| (±)-Codonopsinine |

| α-Alkenyl-dicarbonyl compounds |

| Ynamide-derived buta-1,3-diynes |

| 2,5-Diamido substituted N-aryl/alkyl pyrroles |

| Allenoates |

| Succinimides |

| Spiro-pyrrole derivatives |

| 2,3-Dioxopyrrolidines |

| 3-Alkylidene oxindoles |

| 3,4-Dimethylpyrrole |

| 2-Formyl-3,4-dimethyl-5-acetylpyrrole |

| Benzyl acetoacetate |

| Sodium nitrite |

| Acetic anhydride |

| Sulfuryl chloride |

| 2,4-Dimethylpyrrole |

| 2,4-Dimethyl-3,5-dicarbethoxypyrrole |

| Potassium hydroxide |

| 1-Phenylpyrrole |

| 1-Benzylpyrrole |

| 1-Butylpyrrole |

| 1-(Pyridin-2-yl)pyrrole |

| Phenyl-substituted propargylic ether |

| N-tosyl imine |

Reaction Mechanisms and Reactivity of 5 Methoxy 3,4 Dimethyl 2h Pyrrole Analogues

Electrophilic Substitution Reactions on Pyrrole (B145914) Rings with Methoxy (B1213986) and Alkyl Groups

Pyrrole is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution. onlineorganicchemistrytutor.comwikipedia.org The presence of electron-donating groups (EDGs) like methoxy (-OCH3) and alkyl groups further activates the ring, enhancing its reactivity compared to benzene. wikipedia.orgpearson.com The nitrogen atom's lone pair participates in the π-system, increasing electron density at the carbon atoms and stabilizing the cationic intermediate (arenium ion) formed during substitution. onlineorganicchemistrytutor.compearson.com

Generally, electrophilic attack on an unsubstituted pyrrole ring preferentially occurs at the C2 (α) position rather than the C3 (β) position. This preference is due to the greater stabilization of the resulting carbocation intermediate, which can be delocalized over three resonance structures, compared to the two structures possible for C3 attack. onlineorganicchemistrytutor.comyoutube.com

However, the substitution pattern on the pyrrole ring can alter this regioselectivity. In analogues like 5-methoxy-3,4-dimethyl-2H-pyrrole, the existing substituents play a crucial role:

Methoxy Group (-OCH3): As a strong activating group, the methoxy group donates electron density through resonance, primarily to the ortho and para positions.

Alkyl Groups (-CH3): Alkyl groups are weakly activating and donate electron density through an inductive effect.

The interplay of these electronic effects, along with steric hindrance from the alkyl groups, directs incoming electrophiles. For instance, in N-alkylpyrroles, increasing the steric bulk of the alkyl group can lead to a higher proportion of β-substitution during reactions like the Vilsmeier-Haack formylation, as the α-positions become more shielded. researchgate.net

Common electrophilic substitution reactions for activated pyrroles include:

Nitration: Introduction of a nitro group (-NO2).

Halogenation: Introduction of halogen atoms (e.g., Br, Cl).

Sulfonation: Introduction of a sulfonic acid group (-SO3H).

Friedel-Crafts Acylation and Alkylation: Introduction of acyl and alkyl groups, respectively. wikipedia.org

The specific outcomes for a 5-methoxy-3,4-dimethyl-2H-pyrrole analogue would depend on the precise reaction conditions and the nature of the electrophile.

Table 1: Regioselectivity in Electrophilic Substitution of Pyrrole Derivatives

| Substituent Pattern | Major Product Position | Influencing Factors |

| Unsubstituted Pyrrole | C2 (α-position) | Greater resonance stabilization of the intermediate. onlineorganicchemistrytutor.com |

| N-tert-butylpyrrole | C3 (β-position) | Steric hindrance at the α-positions by the bulky tert-butyl group. researchgate.net |

| Electron-Rich Pyrroles | C2 or C5 | Strong activation by electron-donating groups. |

Nucleophilic Additions and Ring Transformations of Pyrrole Derivatives

While pyrroles are generally electron-rich and favor electrophilic substitution, certain derivatives can undergo nucleophilic additions and subsequent ring transformations, particularly when the aromaticity is disrupted. The 2H-pyrrole tautomer, such as 5-Methoxy-3,4-dimethyl-2H-pyrrole, contains a non-aromatic imine-like structure, making it susceptible to nucleophilic attack at the C5 position.

A key strategy to induce nucleophilic attack involves an "umpolung" or reversal of polarity. For example, the dearomative double chlorination of 1H-pyrroles can produce highly reactive dichloro-substituted 2H-pyrroles. These intermediates readily react with nucleophiles like alcohols to yield alkoxy-substituted 3-pyrrolin-2-ones through a double nucleophilic substitution. nih.govacs.org This method allows for the sequential, regioselective modification of the pyrrole ring with various nucleophiles. nih.govacs.org

Furthermore, activated N-substituted pyrrole derivatives, such as 2,5-dinitro-1-methylpyrrole, can undergo bimolecular nucleophilic aromatic substitution under mild conditions with nucleophiles like piperidine (B6355638) or methoxide (B1231860) ions. The presence of a substituent on the nitrogen atom is crucial as it prevents deprotonation by the basic nucleophile, which would otherwise deactivate the ring.

Ring transformations are also a significant aspect of pyrrole chemistry. Pyrrole derivatives can be converted into other heterocyclic systems. For example, some pyrrole derivatives can undergo ring-opening and re-closure sequences to form pyridines or other ring systems, often triggered by specific reagents or reaction conditions. organic-chemistry.org

Cycloaddition Reactions Involving 2H-Pyrrole Intermediates (e.g., 2-methide-2H-pyrroles)

2H-pyrroles, particularly their exocyclic methylene (B1212753) tautomers known as 2-methide-2H-pyrroles (or pyrrole-2-methides), are highly reactive intermediates that readily participate in cycloaddition reactions. nih.govacs.org These intermediates can be generated in situ from precursors like 1H-pyrrole-2-carbinols via dehydration. nih.govacs.org

Due to their high reactivity and tendency to oligomerize, these intermediates are typically trapped by a dienophile or another reactive partner. A notable example is the organocatalytic, enantioselective [6+2]-cycloaddition of 2-methide-2H-pyrroles with aryl acetaldehydes. nih.govacs.org This reaction, catalyzed by a chiral BINOL-derived phosphoric acid, provides a direct route to densely substituted 2,3-dihydro-1H-pyrrolizin-3-ols with high diastereoselectivity and enantioselectivity. nih.govacs.org

Other types of cycloadditions involving pyrrole derivatives include:

[3+2] Cycloadditions: Azomethine ylides derived from α-amino acids can react with maleimides in a [3+2] cycloaddition to form hexahydropyrrolo[3,4-c]pyrrole structures. rsc.org Similarly, tosylmethyl isocyanides (TosMICs) react with electron-deficient alkenes in a [3+2] fashion to yield various substituted pyrroles. nih.gov

Intramolecular Diels-Alder (IMDA) Reactions: Trienes prepared via Ugi four-component condensation reactions, with a pyrrole ring as part of the diene system, can undergo IMDA reactions to form rigid tricyclic nitrogen heterocycles.

These cycloaddition strategies are powerful tools for constructing complex, fused heterocyclic scaffolds from simpler pyrrole precursors.

Table 2: Examples of Cycloaddition Reactions with Pyrrole Derivatives

| Reaction Type | Pyrrole Intermediate | Reactant Partner | Product Scaffold |

| [6+2] Cycloaddition | 2-Methide-2H-pyrrole | Aryl Acetaldehyde | 2,3-Dihydro-1H-pyrrolizin-3-ol nih.govacs.org |

| [3+2] Cycloaddition | Azomethine ylide | Maleimide | Hexahydropyrrolo[3,4-c]pyrrole rsc.org |

| [3+2] Cycloaddition | Tosylmethyl isocyanide (TosMIC) | Electron-deficient alkene | Substituted Pyrrole nih.gov |

Mechanistic Studies of Functional Group Interconversions on Pyrrole Scaffolds

The functional groups on a pyrrole ring can be interconverted to create diverse derivatives, and understanding the mechanisms of these transformations is key to synthetic design.

Deprotonation and Lithiation: The N-H proton of pyrrole is acidic and can be removed by a strong base. However, selective deprotonation at a carbon position (C-H activation) is often more synthetically useful. The regioselectivity of lithiation (deprotonation followed by reaction with lithium) is influenced by substituents on the ring. Steric factors and the directing effects of existing groups play a significant role. For example, bulky substituents at the nitrogen atom can direct lithiation to the β-position. researchgate.net

Leaving Group Effects: In nucleophilic substitution reactions on the pyrrole ring, the nature of the leaving group is critical. Good leaving groups, such as nitro groups (-NO2) or halides, are essential for the reaction to proceed. In the substitution of 2,5-dinitro-1-methylpyrrole, the nitro group acts as both an activating group and a leaving group.

Protecting Group Chemistry: The N-H group is often protected to prevent unwanted side reactions and to influence regioselectivity in subsequent steps. Boc (tert-butyloxycarbonyl) groups are common, but their removal can sometimes be challenging or lead to unintended cyclizations. nih.gov The choice of protecting group can significantly alter the reactivity of the pyrrole, for instance, N-alkoxycarbonyl protection endows different reactivity compared to N-sulfonyl protection in acylation reactions. organic-chemistry.org

Mechanistic studies often employ a combination of experimental evidence and theoretical calculations to elucidate reaction pathways, transition states, and the roles of intermediates, such as radical cations or N-sulfonyliminium ions. researchgate.netresearchgate.net

Rearrangement Reactions in Dihydro- and Methoxy-Pyrrole Systems

Substituted dihydropyrroles and methoxypyrroles can undergo various rearrangement reactions, often catalyzed by acid or heat, leading to structurally diverse products.

One notable rearrangement is observed during the Cadogan reaction, which typically produces carbazoles from o-nitrobiaryls. In the case of certain 2-aryl-3-nitropyridines, a ring-contracted side product, a 2-aryl-pyrrole-3-carbonitrile, can be formed. mdpi.comresearchgate.net The proposed mechanism involves the formation of a pyrido-nitrene intermediate, which then undergoes ring opening to a carbene. This is followed by a rearrangement and cyclization to form the pyrrole ring. mdpi.comresearchgate.net

In systems containing diketopyrrolopyrrole (DPP) cores flanked by methoxy-substituted thiophene (B33073) rings, theoretical calculations have shown that the methoxy groups induce a nearly planar conformation between adjacent thiophene rings. acs.org This planarity is attributed to favorable sulfur-oxygen interactions and influences the electronic properties of the resulting polymers. While not a classical rearrangement of the pyrrole core itself, this conformational preference highlights how methoxy groups can fundamentally alter the structure and properties of larger systems incorporating pyrrole analogues.

Furthermore, the treatment of certain hydroacylation adducts derived from allylic amines with an acid like p-toluenesulfonic acid (p-TSA) can trigger a dehydrative cyclization to furnish functionalized dihydropyrroles. nih.gov This cascade process demonstrates how a rearrangement following an initial addition reaction can be a powerful strategy for heterocycle synthesis.

Spectroscopic and Structural Characterization of Methoxy Dimethyl Pyrrole Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling constants, and through-space interactions, a detailed molecular map can be constructed.

Proton NMR (¹H NMR) provides information about the chemical environment of hydrogen atoms in a molecule. In derivatives of 2H-pyrrole, the chemical shifts of the protons are influenced by the substituents on the pyrrole (B145914) ring. For instance, in various substituted pyrrole derivatives, aromatic protons typically appear in the range of δ 6.0-9.5 ppm. rsc.orgresearchgate.net The protons of methyl groups (CH₃) on the pyrrole ring will have characteristic shifts, and the methoxy (B1213986) group (OCH₃) protons will appear as a singlet, typically in the range of δ 3.8-4.0 ppm. rsc.orgresearchgate.net

Interactive Data Table: Representative ¹H NMR Chemical Shifts for Pyrrole Derivatives

| Compound | Functional Group | Chemical Shift (ppm) | Multiplicity |

| 3,4-Dimethyl-1H-pyrrole-2-carboxaldehyde | Methyl Protons | ~2.0 | s |

| 2,5-Dimethyl-1H-pyrrole | Methyl Protons | 2.158 | s |

| 2,5-Dimethyl-1H-pyrrole | Ring Protons | 5.7 | s |

| 1-(4-methoxyphenyl)-N-phenylmethanimine | Methoxy Protons | 3.84 | s |

Note: 's' denotes a singlet.

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms. In substituted pyrroles, the sp² hybridized carbons of the pyrrole ring typically resonate in the downfield region of the spectrum (δ 100-150 ppm). rsc.orgresearchgate.net The carbon of the methoxy group (OCH₃) is expected to appear around δ 55-60 ppm. rsc.orgresearchgate.net The carbons of the methyl groups attached to the ring will be found in the upfield region, typically between δ 10-20 ppm. rsc.org

For example, in 2,4-Dimethyl-3-ethyl-1H-pyrrole, the methyl carbons are found at δ 11.2 and δ 12.8 ppm, and the ring carbons at δ 105.9, 116.9, 120.5, and 124.9 ppm. chemicalbook.com In a methoxy-containing compound, 1-(4-methoxyphenyl)-N-phenylmethanimine, the methoxy carbon resonates at δ 55.4 ppm. rsc.org

Interactive Data Table: Representative ¹³C NMR Chemical Shifts for Pyrrole Derivatives

| Compound | Functional Group | Chemical Shift (ppm) |

| 2,4-Dimethyl-3-ethyl-1H-pyrrole | Methyl Carbons | 11.2, 12.8 |

| 2,4-Dimethyl-3-ethyl-1H-pyrrole | Ring Carbons | 105.9, 116.9, 120.5, 124.9 |

| 1-(4-methoxyphenyl)-N-phenylmethanimine | Methoxy Carbon | 55.4 |

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful tools for establishing connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment reveals scalar (through-bond) couplings between protons, typically those on adjacent carbon atoms. A cross-peak in a COSY spectrum indicates that the two protons are coupled to each other. This would be crucial in a methoxy-dimethyl-pyrrole system to confirm the connectivity between the ring protons and to correlate them with the adjacent methyl groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are directly bonded. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons. For 5-Methoxy-3,4-dimethyl-2H-pyrrole, NOESY would be instrumental in confirming the spatial proximity of the methoxy group's protons to the proton at the C5 position of the pyrrole ring and the adjacent methyl group at C4.

While specific COSY and NOESY data for 5-Methoxy-3,4-dimethyl-2H-pyrrole are not available in the provided search results, the application of these techniques is standard practice in the structural elucidation of complex organic molecules. clockss.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: In the context of a methoxy-dimethyl-pyrrole system, IR spectroscopy would be expected to show characteristic absorption bands. The C-O stretching vibration of the methoxy group is typically observed in the region of 1250-1000 cm⁻¹. mdpi.com The C-H stretching vibrations of the methyl groups and the pyrrole ring would appear around 3000-2850 cm⁻¹. mdpi.com The C=C and C-N stretching vibrations of the pyrrole ring would be found in the 1600-1400 cm⁻¹ region. scirp.org The N-H stretch, if present (as in 1H-pyrroles), is typically a broad band around 3300 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. The C=C bonds of the pyrrole ring would be expected to give strong Raman signals.

Interactive Data Table: Expected IR Absorption Frequencies for 5-Methoxy-3,4-dimethyl-2H-pyrrole

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Methoxy (C-O) | Stretch | 1250-1000 |

| Methyl/Ring (C-H) | Stretch | 3000-2850 |

| Pyrrole Ring (C=C, C-N) | Stretch | 1600-1400 |

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules. In ESI-MS, the sample is dissolved in a solvent and sprayed through a charged capillary, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.

For 5-Methoxy-3,4-dimethyl-2H-pyrrole, ESI-MS would be expected to produce a prominent protonated molecular ion [M+H]⁺. The high-resolution mass of this ion can be used to confirm the elemental composition of the molecule. rsc.org Fragmentation of the molecular ion in the mass spectrometer (MS/MS) would provide further structural information. For instance, the loss of a methyl group (•CH₃) or a methoxy group (•OCH₃) would result in characteristic fragment ions. The analysis of pyrrolizidine (B1209537) alkaloids, which share the pyrrole core, frequently utilizes LC-MS/MS with ESI for detection and quantification. mdpi.comshimadzu.comnih.gov

Interactive Data Table: Expected ESI-MS Data for 5-Methoxy-3,4-dimethyl-2H-pyrrole

| Ion | Description | Expected m/z |

| [M+H]⁺ | Protonated Molecular Ion | Calculated Molecular Weight + 1.0078 |

| [M-CH₃]⁺ | Fragment ion (loss of methyl) | Molecular Weight - 15.0234 |

| [M-OCH₃]⁺ | Fragment ion (loss of methoxy) | Molecular Weight - 31.0184 |

Note: The exact molecular weight of 5-Methoxy-3,4-dimethyl-2H-pyrrole is required for precise m/z values.

Direct Analysis in Real Time Mass Spectrometry (DART-MS)

Direct Analysis in Real Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal to no sample preparation. nih.govnih.gov The DART process involves directing a heated stream of metastable gas, typically helium or nitrogen, at the sample. This interaction desorbs and ionizes analytes from the sample surface, which are then introduced into the mass spectrometer for mass-to-charge ratio (m/z) analysis. nih.gov

This technique is particularly advantageous for the high-throughput screening of various compounds in complex matrices. nih.govnih.gov For pyrrole derivatives and other organic molecules, DART-MS can provide rapid molecular weight confirmation. The ionization process is typically soft, often resulting in the observation of protonated molecules [M+H]⁺ or, in some cases, deprotonated molecules [M-H]⁻, which helps in the unambiguous determination of the molecular weight. nih.gov While specific DART-MS studies on 5-Methoxy-3,4-dimethyl-2H-pyrrole are not detailed in the reviewed literature, the technique's applicability for the quantitative determination of other heterocyclic compounds, like triclosan, has been demonstrated. nih.gov The accuracy and sensitivity of DART-MS, particularly when coupled with high-resolution mass spectrometers, make it a powerful tool for the initial characterization and screening of novel methoxy-dimethyl-pyrrole systems. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural confirmation of newly synthesized organic compounds, including substituted pyrroles. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental formula of a molecule from its exact mass. nih.gov

In the synthesis of various pyrrole derivatives, HRMS is routinely used to confirm that the desired product has been obtained. nih.govacs.org For instance, in the synthesis of (R)-2-(azidomethyl)-3-methyl-5-phenyl-1-(1-phenylethyl)-1H-pyrrole, HRMS-ESI (High-Resolution Mass Spectrometry with Electrospray Ionization) was used to verify the elemental composition. The calculated mass for the protonated molecule [M+H]⁺ was 317.5973, while the experimentally found mass was 317.5975, confirming the formula C₂₀H₂₁N₄. nih.gov Similarly, the structures of various meso-tetrasubstituted porphycenes, which are complex macrocycles built from pyrrole units, were confirmed using HRMS. acs.org

For 5-Methoxy-3,4-dimethyl-2H-pyrrole (C₇H₁₁NO), HRMS would be expected to provide an exact mass measurement that could distinguish it from other isomers or compounds with the same nominal mass.

Table 1: Example HRMS Data for Substituted Pyrrole Derivatives

| Compound | Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |

| (R)-2-(Azidomethyl)-3-methyl-5-phenyl-1-(1-phenylethyl)-1H-pyrrole | C₂₀H₂₁N₄ | 317.5973 | 317.5975 | nih.gov |

| (R)-2-(5-Formyl-3-methyl-1-(1-phenylethyl)-1H-pyrrol-2-yl)acetonitrile | C₁₆H₁₇N₂O | 253.4441 | 253.4446 | nih.gov |

| Ethyl 2-(azidomethyl)-1-benzyl-3-methyl-1H-pyrrole-5-carboxylate | C₁₃H₁₈NO₂ | 220.6121 | 220.6128 | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic structure of conjugated molecules like pyrrole derivatives. The absorption of UV or visible light by a molecule promotes electrons from a lower energy occupied molecular orbital to a higher energy unoccupied molecular orbital. The wavelengths of absorption (λ_max) and their intensities provide valuable information about the electronic transitions and the extent of conjugation in the system. unige.chresearchgate.net

The spectra of pyrrole-containing systems are typically characterized by π→π* and sometimes n→π* transitions. bartleby.comlibretexts.org

π→π transitions:* These involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. They are generally high-intensity absorptions. In polyene systems, the λ_max for π→π* transitions shifts to longer wavelengths (a red shift) as the length of the conjugated system increases. youtube.com

n→π transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (e.g., a lone pair on oxygen or nitrogen) to an antibonding π* orbital. They are typically of lower intensity than π→π* transitions. libretexts.org

In methoxy-substituted pyrroles, the methoxy group (-OCH₃) acts as an electron-donating group, which can influence the energy of the molecular orbitals. The introduction of such groups can affect the HOMO-LUMO gap, often leading to a red shift in the absorption spectrum. nih.gov For example, studies on 2-(2'-methoxybenzoyl)pyrrole showed that its UV-Vis spectrum in cyclohexane (B81311) presents a band with a maximum at approximately 290 nm (4.27 eV). unige.ch The solvent can also influence the absorption maxima (solvatochromism). A change from a nonpolar solvent like cyclohexane to a polar solvent like methanol (B129727) can cause shifts in the absorption bands depending on the polarity of the ground and excited states. unige.chyoutube.com For 2-(2'-methoxybenzoyl)pyrrole, a red shift was observed in methanol compared to cyclohexane. unige.ch

Table 2: UV-Vis Absorption Data for Analogous Methoxy-Pyrrole Systems

| Compound | Solvent | λ_max (nm) | Transition Type (inferred) | Reference |

| 2-(2'-hydroxybenzoyl)pyrrole | Cyclohexane | 346 | π→π | unige.ch |

| 2-(2'-methoxybenzoyl)pyrrole | Cyclohexane | 290 | π→π | unige.ch |

| 2-(2'-methoxybenzoyl)pyrrole | Methanol | 300 | π→π | unige.ch |

| Quinoidal Pyrrole (Compound 6) | DMSO | 421, 443 | π→π | researchgate.net |

X-ray Crystallography for Solid-State Structural Determination of Analogous Systems

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, torsion angles, and intermolecular interactions, which is fundamental to understanding the structure and packing of molecules in the solid state.

While a crystal structure for 5-Methoxy-3,4-dimethyl-2H-pyrrole is not available in the cited literature, analyses of analogous and more complex pyrrole-containing structures reveal key structural features. For example, the X-ray structure of a quinoidal pyrrole derivative showed specific intramolecular hydrogen bonds and metric parameters that define its geometry. researchgate.net In another example, the structure of a porphyrazine macrocycle, synthesized from pyrrole precursors, was confirmed to have C₄h symmetry, indicating a highly ordered and specific arrangement of the constituent units. mdpi.com

The planarity or deviation from planarity of the 2H-pyrrole ring.

The preferred conformation of the methoxy and dimethyl substituents relative to the ring.

The nature of intermolecular interactions, such as hydrogen bonding (if applicable) or van der Waals forces, which govern the crystal packing.

These structural details are crucial for correlating the molecular structure with its observed physicochemical properties.

Computational and Theoretical Approaches to 5 Methoxy 3,4 Dimethyl 2h Pyrrole Derivatives

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in elucidating the electronic structure and molecular properties of pyrrole (B145914) derivatives. These methods provide a detailed picture of electron distribution, orbital energies, and molecular geometries.

High-level ab initio calculations, such as Coupled Cluster (CC) theory, have been employed to characterize the structure of pyrrolyl radicals, which are derivatives of pyrrole. For instance, studies on 1-, 2-, and 3-pyrrolyl radicals using the CCSD(T) method have provided accurate equilibrium geometries and electronic state information. escholarship.org

DFT has been widely applied to study various substituted pyrroles. For example, the structural and electronic properties of polypyrrole and its copolymers have been investigated using DFT, revealing how modifications to the pyrrole ring affect the material's band structure and density of states. acs.org In a study on 2,5-dimethyl-1-phenylpyrrole (B1583750) and its nitro-substituted analog, high-level G3(MP2)//B3LYP calculations were used to determine their gas-phase enthalpies of formation, showing excellent agreement with experimental data. acs.org These studies demonstrate the capability of DFT to predict thermochemical properties with high accuracy.

The choice of functional and basis set in DFT calculations is crucial for obtaining reliable results. For instance, a comparative study on pyrrole and its deuterated derivatives found that both the Becke3P86 and Becke3LYP functionals with a 6-311G(d,p) basis set could reproduce experimental vibrational frequencies with less than 1.2% deviation. researchgate.net The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are key to understanding the reactivity of these molecules. DFT calculations on pyrrole-2,3-dicarboxylate derivatives have been used to analyze the HOMO-LUMO gap, which provides insights into the charge transfer characteristics within the molecule. researchgate.net

Table 1: Calculated Electronic Properties of Pyrrole Derivatives

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| 5-tolyl-2-phenylpyrazolo[1,5-c] pyrimidine-7(6H)thione | DFT/B3LYP/6-31+G(d,p) | -5.89 | -1.92 | 3.97 | researchgate.net |

| 5-tolyl-2-phenylpyrazolo[1,5-c]pyrimidine-7(6H)one | DFT/B3LYP/6-31+G(d,p) | -6.09 | -1.54 | 4.55 | researchgate.net |

Theoretical Investigations of Reaction Mechanisms and Energy Profiles

Theoretical methods are invaluable for mapping out the reaction pathways and energy landscapes of chemical transformations involving pyrrole derivatives. By calculating the energies of reactants, transition states, and products, chemists can predict the feasibility and selectivity of a reaction.

For instance, the synthesis of polysubstituted 2H-pyrroles through palladium-catalyzed intermolecular asymmetric allylic dearomatization of pyrroles has been shown to be a highly efficient process. nih.gov Theoretical studies can elucidate the mechanism of such catalytic cycles, providing insights into the role of the ligand and the origins of stereoselectivity. Similarly, the synthesis of multi-substituted pyrrole derivatives via [3+2] cycloaddition reactions with tosylmethyl isocyanides (TosMICs) involves a plausible mechanism that can be investigated using computational methods to understand the formation of the cycloadduct and subsequent rearrangement to the final product. nih.gov

The pyrolysis of pyrrole has been studied using ab initio quantum chemical and kinetic modeling, providing a detailed understanding of the decomposition pathways. acs.org Such studies are crucial for understanding the stability and reactivity of pyrrole derivatives under high-temperature conditions. Furthermore, the tautomerism of pyrrole derivatives, such as the conversion between different isomeric forms, can be investigated by calculating the energy barriers between the tautomers. For example, the conversion between amino and imino tautomers of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole (B83265) was studied, indicating the preference for the amino tautomer in the solid state. nih.gov

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Tautomeric Equilibria

The three-dimensional structure and conformational flexibility of molecules are critical to their function. Molecular modeling and molecular dynamics (MD) simulations are powerful techniques to explore the conformational landscape and tautomeric equilibria of pyrrole derivatives.

The conformational behavior of substituted pyrroles is influenced by the nature and position of the substituents. For example, a study on 2,5-disubstituted pyrroles detailed the synthesis and structural characterization of different tautomers, confirming their structures through X-ray crystallography and NMR spectroscopy, which can be complemented by computational modeling. rsc.org

MD simulations can provide a dynamic picture of the molecule's behavior over time, including conformational changes and interactions with its environment. For pyrrole-imidazole polyamides, which are known to bind to DNA, MD simulations are crucial for understanding the atomic-level events related to this binding process. aip.org These simulations often require accurate force field parameters, which can be derived from high-level quantum chemical calculations.

The tautomeric equilibrium between different forms of pyrrole derivatives can also be studied using computational methods. For example, 2H-pyrrole is a tautomer of the more common 1H-pyrrole and 3H-pyrrole. nih.gov Computational studies can predict the relative stabilities of these tautomers and the energy barriers for their interconversion.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry plays a significant role in the prediction and interpretation of various spectroscopic data, including NMR, IR, and Raman spectra. These predictions can aid in the identification and characterization of new compounds.

The prediction of NMR chemical shifts is a valuable tool for structure elucidation. bohrium.comfrontiersin.org For protonated alkylpyrroles, it has been shown that while DFT with the B3LYP functional may not be sufficient for accurately reproducing all ¹³C chemical shifts, Møller-Plesset perturbation theory (MP2) provides results in almost perfect agreement with experimental data. scispace.com The chemical shifts of pyrroles can also be estimated using substituent chemical shifts (SCS) derived from experimental data. stenutz.eu

Vibrational spectroscopy, including IR and Raman, provides a fingerprint of a molecule's structure. DFT calculations have been successfully used to predict the vibrational frequencies of pyrrole and its deuterated derivatives. researchgate.netaip.org By scaling the calculated force fields, the theoretical frequencies can be brought into excellent agreement with experimental values, aiding in the assignment of the observed spectral bands. researchgate.netnih.gov

Table 2: Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for Pyrrole

| Vibrational Mode | Experimental Frequency | Calculated Frequency (B3LYP/6-311G(d,p)) | Reference |

|---|---|---|---|

| ν(N-H) | 3531 | 3531 (scaled) | researchgate.net |

| ν(C-H) | 3142 | 3140 (scaled) | researchgate.net |

| Ring Stretch | 1472 | 1471 (scaled) | researchgate.net |

| δ(N-H) | 1145 | 1144 (scaled) | researchgate.net |

Studies on Hydrogen Bonding and Intermolecular Interactions

Hydrogen bonding and other intermolecular interactions play a crucial role in determining the structure, properties, and biological activity of molecules. Computational methods are well-suited to investigate these non-covalent interactions.

In the solid state, pyrrole derivatives often exhibit extensive hydrogen bonding networks. For example, the crystal structure of a 2,5-disubstituted pyrrole derivative revealed intermolecular hydrogen bonding. rsc.org Theoretical studies can quantify the strength of these interactions and analyze their impact on the crystal packing.

The interaction of pyrrole with water has been studied using both discrete and continuum solvation models. These studies show that the strongest interaction is the hydrogen bond between the NH group of pyrrole and the oxygen of a water molecule. nih.gov The inclusion of multiple discrete water molecules in the calculations significantly affects the properties of this hydrogen bond. nih.gov

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization and the strength of hydrogen bonds. nih.gov In a study of a chromone (B188151) derivative, NBO analysis confirmed the presence of strong intermolecular N-H···O hydrogen bonds. nih.gov Similar analyses can be applied to 5-Methoxy-3,4-dimethyl-2H-pyrrole derivatives to understand the nature of their intermolecular interactions. The hydrogen-bond accepting properties of various heteroaromatic rings have been systematically studied using theoretical methods, providing a framework for predicting the strength of hydrogen bonds in new molecules. acs.org

Advanced Applications in Organic Synthesis and Functional Materials

5-Methoxy-3,4-dimethyl-2H-pyrrole as a Synthetic Building Block for Complex Organic Architectures

The strategic placement of electron-donating methyl groups and a reactive methoxy (B1213986) group makes 5-methoxy-3,4-dimethyl-2H-pyrrole a valuable precursor in the assembly of intricate molecular structures. Its application spans the synthesis of macrocycles with profound biological relevance to the construction of novel polymeric and heterocyclic systems.

Precursors to Porphyrins and Related Tetrapyrroles (e.g., Heme, Chlorophylls (B1240455), Vitamin B12)

The biosynthesis of essential tetrapyrroles such as heme, chlorophylls, and vitamin B12 involves the intricate assembly of substituted pyrrole (B145914) units. nih.govnih.gov In synthetic chemistry, appropriately functionalized pyrroles are indispensable for mimicking these natural processes. While the direct synthesis of these complex natural products is a formidable challenge, the use of substituted pyrroles like 3,4-dimethylpyrrole derivatives is a cornerstone of many synthetic strategies. tandfonline.com The general approach often involves the condensation of pyrrolic fragments to form a porphyrinogen, which is then oxidized to the corresponding porphyrin. rsc.orgacs.org

The synthesis of photosynthetic tetrapyrroles, such as chlorophylls, relies on precursors for different rings of the final macrocycle. nih.gov For instance, the synthesis of analogues of ring C in chlorophylls has been approached using 3-(3-methoxy-1,3-dioxopropyl)-4-methylpyrrole. nih.gov The 3,4-dimethyl substitution pattern is a recurring motif in these natural macrocycles, and synthetic routes often start with correspondingly substituted pyrroles. tandfonline.com

The total synthesis of vitamin B12, a monumental achievement in organic chemistry, also hinges on the preparation of specific, highly substituted pyrrolic precursors that are meticulously stitched together to form the corrin (B1236194) ring. researchgate.netrsc.org The biosynthesis of vitamin B12 is known to be inhibited by certain pyrrole derivatives, highlighting the intimate relationship between pyrrole structure and the biosynthetic machinery. nih.gov Although direct evidence for the specific use of 5-methoxy-3,4-dimethyl-2H-pyrrole in the total synthesis of these specific natural products is not prominently documented in seminal works, its structural motifs are highly relevant to the building blocks required. The methoxy group can serve as a synthetic handle, for instance, as a leaving group in condensation reactions or to be converted into other functional groups as needed for the target macrocycle.

| Precursor Type | Target Macrocycle | General Synthetic Strategy |

| Substituted Pyrroles | Porphyrins | Condensation with aldehydes followed by oxidation. rsc.orgacs.org |

| Dihydrodipyrrinone | Chlorophyll Analogues | Condensation with a dipyrromethane derivative. tandfonline.com |

| Substituted Pyrroles | Corrin Ring (Vitamin B12) | Stepwise assembly of pyrrolic fragments. researchgate.net |

Synthesis of Contracted Porphyrins and Calixpyrroles

Contracted porphyrins, such as subporphyrins, and related macrocycles like calixpyrroles, are intriguing synthetic targets due to their unique coordination chemistry and potential applications in materials science. The synthesis of these strained ring systems often requires non-traditional approaches compared to standard porphyrin synthesis. nih.gov While direct condensation of pyrrole and ketones can yield calix[n]pyrroles, the synthesis of contracted porphyrins is more challenging. researchgate.netrsc.org

The use of electron-rich pyrroles can be advantageous in certain condensation reactions. The methyl groups at the 3 and 4 positions of 5-methoxy-3,4-dimethyl-2H-pyrrole increase the nucleophilicity of the pyrrole ring, which could potentially facilitate its participation in acid-catalyzed condensation reactions leading to calixpyrrole formation. iupac.org The synthesis of calix tandfonline.compyrroles can be achieved through the condensation of pyrroles with ketones, and the properties of the resulting macrocycle can be tuned by modifying the pyrrole precursor. tandfonline.comnih.gov

Furthermore, the synthesis of some contracted porphyrins has been achieved through methods that involve the cyclization of linear polypyrrolic precursors. The specific substitution pattern of the starting pyrrole is critical in directing the outcome of these reactions.

Intermediate in the Synthesis of Natural Product Analogues (e.g., Alkaloids)

Pyrrole-containing alkaloids are a diverse class of natural products with a wide range of biological activities. researchgate.net The synthesis of these complex molecules often relies on the construction of the core pyrrole ring at a key step. Substituted pyrroles serve as versatile intermediates in the total synthesis of various natural products. organic-chemistry.org

While specific examples detailing the use of 5-methoxy-3,4-dimethyl-2H-pyrrole in the total synthesis of alkaloids are not widespread in the literature, its structural features make it a plausible precursor. The methoxy group can be a precursor to a carbonyl group or can be used in cross-coupling reactions to build more complex structures. The dimethyl substitution pattern is also found in some natural products. The synthesis of novel pyrrole derivatives with potential biological activity, such as antimicrobial agents, has been reported, demonstrating the ongoing interest in this class of compounds. iupac.org

Construction of Polymeric and Oligomeric Pyrrole Systems

Polypyrroles are a well-known class of conducting polymers with applications in electronics, sensors, and biomedical devices. The properties of polypyrrole can be tuned by introducing substituents on the pyrrole ring. The electropolymerization of 3,4-dimethyl-1H-pyrrole has been shown to produce films with specific electrochemical and mechanical properties. researchgate.net The methyl groups at the 3 and 4 positions block the most common sites for cross-linking, leading to a more linear and defined polymer structure.

The presence of a methoxy group at the 5-position of 3,4-dimethyl-2H-pyrrole would introduce an additional level of functionality to the resulting polymer. This group could influence the electronic properties of the polymer and provide a site for post-polymerization modification. The synthesis of oligopyrroles with well-defined structures is also an area of active research, as these molecules can serve as models for understanding the properties of the corresponding polymers. researchgate.net

| Monomer | Polymerization Method | Key Feature of Resulting Polymer |

| 3,4-Dimethyl-1H-pyrrole | Electropolymerization | More linear structure due to blocked β-positions. researchgate.net |

Synthesis of Heterocyclic Compounds with Multiple Pyrrole Units

Heterocyclic compounds containing multiple pyrrole units, such as dipyrromethanes and tripyrranes, are fundamental building blocks in the synthesis of porphyrins and other expanded porphyrinoid systems. The synthesis of these multi-pyrrolic systems often involves the acid-catalyzed condensation of a pyrrole with a carbonyl compound or another pyrrole derivative.

The reaction of a substituted pyrrole like 5-methoxy-3,4-dimethyl-2H-pyrrole could be envisioned to form dipyrromethane-like structures. The electron-donating methyl groups would activate the pyrrole ring towards electrophilic substitution, a key step in many dipyrromethane syntheses. The synthesis of linearly fused benzodipyrrole-based organic materials has been reported, showcasing the construction of complex systems from pyrrolic precursors. mdpi.com The development of new methods for the synthesis of substituted pyrroles remains an active area of research, driven by their utility in constructing a wide array of complex heterocyclic structures. organic-chemistry.org

Development of Functional Materials Incorporating Methoxy-Pyrrole Scaffolds

The incorporation of pyrrole moieties into materials can impart a range of interesting properties, from electronic conductivity to specific recognition capabilities. The functionalization of the pyrrole ring is a key strategy for tuning these properties.

Diketopyrrolopyrrole (DPP)-based materials, for example, have gained significant attention for their applications in organic electronics due to their excellent charge transport properties and stability. frontiersin.org While not directly derived from 5-methoxy-3,4-dimethyl-2H-pyrrole, the principles of tuning material properties through substitution on a pyrrole-based core are highly relevant. The introduction of different functional groups can influence the material's solubility, morphology, and electronic energy levels. rsc.org

Polymer composites are another area where functionalized pyrroles could play a role. The development of multifunctional polymer composite materials is a rapidly growing field. mdpi.com A polymer derived from 5-methoxy-3,4-dimethyl-2H-pyrrole could potentially be incorporated into a composite material, where the methoxy group could provide a handle for interacting with other components of the composite or for sensing applications. The synthesis of functional materials based on tetrapyrroles is also an active area of research, with applications in catalysis and sensing. researchgate.net

| Material Class | Potential Application | Role of Methoxy-Pyrrole Scaffold |

| Conducting Polymers | Organic Electronics, Sensors | Tuning of electronic properties and post-polymerization modification. |

| Polymer Composites | Multifunctional Materials | Providing sites for interaction and sensing capabilities. mdpi.com |

| Tetrapyrrole-based Frameworks | Catalysis, Sensing | Building block for porous organic materials with defined active sites. researchgate.net |

Optoelectronic and Conductive Polymers from Pyrrole Derivatives

Pyrrole and its derivatives are fundamental components in the synthesis of π-conjugated polymers, which are integral to the field of organic electronics. acs.org These materials have garnered significant attention for their use in a variety of applications, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). researchgate.net The electronic properties of these polymers can be finely tuned by modifying the chemical structure of the pyrrole monomer.

The incorporation of electron-donating groups, such as the methoxy group in 5-Methoxy-3,4-dimethyl-2H-pyrrole, into the polymer backbone can significantly influence the material's optoelectronic properties. For instance, the introduction of methoxy substituents into diketopyrrolopyrrole (DPP) based polymers has been shown to lower the bandgap and red-shift the absorption spectrum towards the near-infrared region. nih.govnih.gov This is attributed to the electron-donating nature of the methoxy group, which raises the highest occupied molecular orbital (HOMO) energy level of the polymer. nih.gov

Furthermore, the strategic placement of substituents on the pyrrole ring can enhance the planarity of the polymer chain, which is crucial for efficient charge transport. Computational studies have shown that interactions between adjacent groups, such as the sulfur-oxygen conformational lock in some methoxy-substituted thiophene-based polymers, can lead to a more planar structure. nih.govnih.gov While specific research on polymers derived directly from 5-Methoxy-3,4-dimethyl-2H-pyrrole is not extensively detailed in the provided results, the principles governing the effects of methoxy and methyl substitutions on other pyrrole-based conductive polymers suggest that its incorporation could lead to materials with tailored electronic properties suitable for various organic electronic devices. acs.orgresearchgate.net

| Property | Effect of Methoxy/Methyl Substitution | Reference |

| Bandgap | Generally lowered due to the electron-donating nature of the methoxy group. | nih.govnih.gov |

| Absorption Spectrum | Red-shifted towards longer wavelengths. | nih.govnih.gov |

| HOMO Energy Level | Increased, facilitating hole injection. | nih.gov |

| Polymer Planarity | Can be enhanced through intramolecular interactions, improving charge transport. | nih.govnih.gov |

| Solubility | Alkyl (methyl) groups can improve solubility in organic solvents, aiding in solution processing. | nih.gov |

Fluorescent Dyes and Imaging Agents (e.g., BODIPY derivatives)